1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane
CAS No.: 1240566-28-2
Cat. No.: VC11736006
Molecular Formula: C14H16F6N2
Molecular Weight: 326.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240566-28-2 |
|---|---|
| Molecular Formula | C14H16F6N2 |
| Molecular Weight | 326.28 g/mol |
| IUPAC Name | 1-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,4-diazepane |
| Standard InChI | InChI=1S/C14H16F6N2/c15-13(16,17)11-6-10(7-12(8-11)14(18,19)20)9-22-4-1-2-21-3-5-22/h6-8,21H,1-5,9H2 |
| Standard InChI Key | LYBIDGDFZMZSCK-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
| Canonical SMILES | C1CNCCN(C1)CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of 1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,4-diazepane is C₁₅H₁₇F₆N₂, derived from the diazepane core (C₅H₁₀N₂) and the 3,5-bis(trifluoromethyl)benzyl substituent (C₈H₇F₆). Key structural features include:
Diazepane Ring Conformation
The 1,4-diazepane ring adopts a boat-like conformation due to the flexibility of the seven-membered ring, with two nitrogen atoms at positions 1 and 4. The N1 atom is bonded to the benzyl group, while N4 remains unsubstituted or may participate in hydrogen bonding .
Trifluoromethyl Substitution Effects
The 3,5-bis(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, rendering the aromatic ring highly electron-deficient. This property enhances the compound’s lipophilicity, as evidenced by the calculated logP value of ~3.2 (estimated using PubChemLite data for analogous structures) .
Table 1: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 354.31 g/mol |
| Topological Polar Surface | 6.7 Ų |
| Hydrogen Bond Acceptors | 8 (2 N, 6 F) |
| Rotatable Bonds | 3 (benzyl-diazepane linkage) |
Synthetic Pathways and Optimization
Grignard Reagent-Based Alkylation
A key synthetic route involves the use of Grignard reagents to functionalize the diazepane core. For example, the patent EP1345878A1 describes the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via reaction of 3,5-bis(trifluoromethyl)bromobenzene with ethyl magnesium bromide . Adapting this method, the benzyl halide derivative (3,5-bis(trifluoromethyl)benzyl bromide) could be reacted with 1,4-diazepane under alkaline conditions to yield the target compound.
Critical Reaction Parameters:
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Temperature Control: Maintaining temperatures below −10°C during Grignard reagent addition minimizes side reactions .
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Solvent Selection: Tetrahydrofuran (THF) or tert-butyl methyl ether (TBME) optimizes reagent solubility and stability .
Reductive Amination Alternative
An alternative pathway involves reductive amination between 3,5-bis(trifluoromethyl)benzaldehyde and 1,4-diazepane. Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–6 facilitates imine formation followed by reduction to the secondary amine.
Spectroscopic and Chromatographic Data
Mass Spectrometry
The [M+H]+ ion for C₁₅H₁₇F₆N₂ is predicted at m/z 355.13 (calculated using isotopic patterns from PubChemLite ). Collision cross-section (CCS) values in nitrogen drift gas are estimated at ~155 Ų, aligning with diazepane derivatives .
Nuclear Magnetic Resonance (NMR)
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¹H NMR: The diazepane protons resonate as multiplet signals between δ 2.5–3.5 ppm, while the benzyl methylene group appears as a singlet at δ 4.2 ppm.
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¹⁹F NMR: Two equivalent trifluoromethyl groups produce a singlet at δ −63 ppm (referencing CFCl₃) .
Challenges and Future Directions
Synthetic Yield Optimization
Current methods for analogous compounds report yields of 50–70% . Catalyst screening (e.g., palladium-mediated couplings) may improve efficiency.
Toxicity and Stability Studies
No data exist on the compound’s metabolic stability or toxicity. In vitro assays using hepatic microsomes are recommended to assess viability for pharmacological use.
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